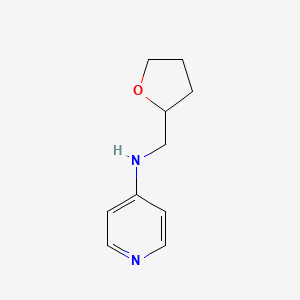

N-(oxolan-2-ylmethyl)pyridin-4-amine

Description

N-(oxolan-2-ylmethyl)pyridin-4-amine is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with an amine group linked to a tetrahydrofuran (oxolane) moiety via a methylene bridge. Its molecular formula is C₉H₁₃N₂O, with a molecular weight of 165.21 g/mol. This compound is structurally characterized by a polar pyridine ring and a moderately lipophilic oxolane group, suggesting balanced solubility in both polar and nonpolar solvents.

Key structural identifiers include:

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-10(13-7-1)8-12-9-3-5-11-6-4-9/h3-6,10H,1-2,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFHQRTZREWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(oxolan-2-ylmethyl)pyridin-4-amine typically involves the reaction of 4-aminopyridine with oxolan-2-ylmethyl chloride under basic conditions . The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(oxolan-2-ylmethyl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including N-(oxolan-2-ylmethyl)pyridin-4-amine, in anticancer therapy. Pyridine compounds have been shown to induce apoptosis in cancer cells, particularly through mechanisms involving the inhibition of specific enzymes such as carbonic anhydrases (CAs). For instance, compounds similar to this compound demonstrated significant inhibition against CA IX, which is associated with tumor growth and metastasis. The IC50 values for these compounds ranged from 10.93 to 25.06 nM for CA IX, indicating strong efficacy against cancer cell lines like MDA-MB-231 .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that pyridine derivatives can inhibit bacterial growth and biofilm formation, making them potential candidates for treating infections. For instance, certain analogues exhibited over 80% inhibition against Staphylococcus aureus at concentrations of 50 µg/mL . The ability to disrupt biofilm formation is particularly crucial in clinical settings where biofilms contribute to chronic infections.

Organic Synthesis

Building Block for Heterocyclic Compounds

this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new materials with tailored properties. For example, the incorporation of oxolane moieties can enhance solubility and bioavailability of the resulting compounds .

Catalytic Applications

The compound has potential applications in catalysis, particularly in organic reactions where pyridine derivatives act as ligands or catalysts. The nitrogen atom in the pyridine ring can coordinate with metals, facilitating various transformations such as cross-coupling reactions and other synthetic methodologies .

Material Science

Development of Hybrid Materials

this compound is being explored for its role in developing hybrid materials that combine organic and inorganic components. Such materials can exhibit enhanced electronic properties suitable for applications in photovoltaics and optoelectronics. The structural diversity offered by this compound allows researchers to fine-tune its properties for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three analogs:

| Compound | Molecular Formula | Key Substituent | Polarity | Hydrogen-Bonding Capacity |

|---|---|---|---|---|

| N-(oxolan-2-ylmethyl)pyridin-4-amine | C₉H₁₃N₂O | Oxolane-methyl | Moderate | Amine (donor), oxolane (acceptor) |

| N-octylpyridin-4-amine | C₁₃H₂₂N₂ | Linear octyl chain | Low | Amine (donor) |

| N-(4-chlorophenyl)-thienopyridin-4-amine | C₁₆H₁₃ClN₄S | Chlorophenyl, thienopyridine fusion | High | Amine (donor), Cl (acceptor) |

| N-(cyclohexyl)-1-tosyl-pyrrolopyridine | C₂₀H₂₅N₃O₂S | Cyclohexyl, tosyl group | Moderate | Tosyl (acceptor) |

Key Observations :

- Polarity : The oxolane-methyl group in the target compound enhances polarity compared to N-octylpyridin-4-amine () but reduces it relative to chlorophenyl-substituted analogs ().

- Hydrogen Bonding: The amine group acts as a hydrogen-bond donor, while the oxolane oxygen serves as an acceptor, enabling supramolecular interactions similar to those observed in thienopyridine derivatives ().

Crystallographic and Packing Behavior

- This compound: Likely forms helical chains via N–H···N interactions, analogous to the thienopyridine derivative in . The oxolane group may introduce steric hindrance, reducing planarity compared to fused-ring systems.

- N-octylpyridin-4-amine : Long alkyl chains typically lead to layered crystal structures dominated by van der Waals interactions, as seen in fatty amine derivatives ().

- Thienopyridine derivative (): Exhibits planar fused-ring systems with intramolecular N–H···N bonds, creating robust helical chains.

Biological Activity

N-(oxolan-2-ylmethyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound features an oxolane (tetrahydrofuran) ring and a pyridine moiety, which contribute to its unique chemical properties. The structural characteristics of this compound allow it to interact with various biological targets, influencing enzyme activity and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can lead to modulation of various physiological processes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Binding : It can act as a ligand for certain receptors, influencing signal transduction pathways that regulate cell growth and survival.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance:

- Antibacterial Activity : Preliminary investigations have shown that derivatives of this compound can inhibit the growth of various bacterial strains. One study reported high antibacterial activity against Mycobacterium luteum with a minimum inhibitory concentration (MIC) of 3.9 µg/mL .

- Mechanism : The compound's mechanism involves disrupting biofilm formation in bacteria like Pseudomonas aeruginosa, which is crucial for their virulence.

Anticancer Properties

This compound has also been studied for its anticancer potential:

- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits selective cytotoxicity against human liver and colon cancer cell lines while showing low toxicity towards non-tumor fibroblast cells .

- Molecular Docking : Molecular docking studies suggest that the compound binds effectively to active sites of proteins associated with cancer cell proliferation, indicating its potential as a therapeutic agent against specific cancer types .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

-

Study on Cytotoxic Effects : A comparative study involving various compounds showed that this compound had reduced cytotoxic effects compared to Doxorubicin, suggesting a safer profile for normal cells while maintaining efficacy against cancer cells .

Compound GPCR Ligand Ion Channel Modulator Kinase Inhibitor Nuclear Receptor Ligand Protease Inhibitor Enzyme Inhibitor 8 -0.56 -0.19 -0.21 -1.02 -0.90 -0.18 15 -0.96 -0.58 -0.79 -0.82 -0.71 -0.33 17 -0.33 -0.40 -0.42 -0.34 -0.24 -0.21 - Antiproliferative Activity : Another study found that certain derivatives exhibited selective activity against human liver and colon cancer types but not against breast cancer cells, emphasizing the importance of structure in determining biological activity .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(oxolan-2-ylmethyl)pyridin-4-amine, and how can its structural integrity be validated?

Answer: Synthesis typically involves nucleophilic substitution or reductive amination between oxolan-2-ylmethyl precursors (e.g., THF-derived bromides) and 4-aminopyridine derivatives. Key steps include:

- Step 1: Activation of the THF alcohol to a leaving group (e.g., bromide via HBr treatment).

- Step 2: Coupling with 4-aminopyridine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Validation methods:

- NMR spectroscopy: Confirm connectivity via methylene protons adjacent to nitrogen (δ 3.5–4.0 ppm).

- Mass spectrometry: Verify molecular weight (e.g., ESI-MS).

- X-ray crystallography: Use SHELXL refinement for definitive geometry determination, leveraging protocols described for analogous pyridine derivatives .

Q. What structural features are critical for understanding the molecular interactions of this compound?

Answer: Key features include:

- Hydrogen bonding networks: The pyridin-4-amine group acts as a hydrogen bond donor, while the oxolan methyl group participates in van der Waals interactions.

- Planarity of fused rings: The THF ring adopts an envelope conformation, influencing steric interactions in coordination complexes.

Methodology:

- Analyze crystal packing using SHELX-refined structures (e.g., C–H···N bonds in thieno[2,3-b]pyridin-4-amine derivatives ).

- Compare torsion angles (e.g., dihedral angles between pyridine and THF moieties) to assess conformational flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational models for this compound derivatives?

Answer: Discrepancies often arise from dynamic conformations or disordered solvent molecules . A robust framework includes:

High-resolution X-ray data (<1.0 Å) to minimize model bias.

Twinning refinement in SHELXL for pseudo-symmetry correction.

Molecular dynamics simulations (e.g., using Materials Studio with COMPASS forcefield) to assess accessible conformers.

Case study:

In zirconium sulfophenylphosphonate intercalation studies, hydrogen bonding networks and dipole moments were reconciled by combining experimental data with molecular simulations .

Q. What strategies optimize reaction conditions for improving yields in multi-step syntheses of this compound?

Answer: Systematic optimization involves:

- Leaving group screening: Compare bromide vs. mesylate in THF precursors for enhanced electrophilicity.

- Solvent/base tuning: Test polar solvents (DMF) with strong bases (Cs₂CO₃) to favor SN2 pathways.

- Real-time monitoring: Use in situ IR or HPLC to identify kinetic bottlenecks.

Example:

Microwave-assisted synthesis (120°C, 30 min) reduced side-product formation in analogous pyridin-4-amine syntheses, achieving >80% yield .

Q. How can computational modeling predict the supramolecular arrangement of this compound in layered materials?

Answer: Steps for predictive modeling:

Molecular docking: Simulate guest-host interactions (e.g., between THF groups and sulfophenylphosphonate layers).

Hydrogen bond analysis: Use density functional theory (DFT) to calculate bond strengths.

Dipole moment alignment: Assess non-linear optical properties via dipole orientation in intercalated systems.

Validation:

Experimental studies on zirconium sulfophenylphosphonate intercalates demonstrated alignment between simulated dipole moments and observed optical behavior .

Q. What experimental designs address low reproducibility in crystallographic data for this compound derivatives?

Answer: Critical factors:

- Crystal quality: Optimize slow evaporation conditions (e.g., ethanol/water mixtures).

- Data collection: Use synchrotron radiation for weak reflections in twinned crystals.

- Refinement: Apply restraints for disordered regions (SHELXL commands: DFIX, SIMU).

Example:

In thieno[2,3-b]pyridin-4-amine studies, SHELXS97 resolved ambiguities in hydrogen bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.